6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-1-(2-methoxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWEIJSLLACIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364683 | |
| Record name | 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56075-76-4 | |
| Record name | 6-Amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56075-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization Mechanism
The most widely documented route involves the reaction of ethyl 2-cyanopropanoate with 1-(2-methoxyethyl)urea under alkaline conditions. Sodium methoxide in methanol serves as both catalyst and solvent, facilitating nucleophilic attack by the urea’s amine group on the cyano carbon, followed by cyclodehydration to form the pyrimidine ring.
Reaction Conditions:
- Molar Ratio: Ethyl 2-cyanopropanoate : 1-(2-methoxyethyl)urea = 1 : 1.1 (excess urea ensures complete conversion).
- Temperature: Reflux (65–70°C) for 18 hours to drive cyclization.
- Workup: Post-reaction solvent removal under reduced pressure, followed by acidification with 6 M HCl to pH ≈ 2, precipitates the product as a hydrochloride salt.
Yield and Purity:
Alternative Urea Substrates
While 1-(2-methoxyethyl)urea is ideal, patents disclose analogous routes using protected or activated urea derivatives. For example, US3923807A describes urea alkylation with 2-methoxyethyl bromide prior to cyclization, though this introduces an additional synthetic step.
Post-Synthetic Modifications of Preformed Uracil Scaffolds
N-Alkylation of 6-Aminouracil
Direct alkylation of 6-aminouracil with 2-methoxyethyl halides (e.g., chloride or bromide) offers a divergent pathway. However, this method faces regioselectivity challenges, as alkylation may occur at N1 or N3 positions.
Optimized Alkylation Protocol:
- Reagent: 2-Methoxyethyl bromide (1.2 eq), K2CO3 (2 eq) in DMF.
- Temperature: 60°C for 12 hours under N2.
- Yield: ~65% N1-alkylated product, with 20% N3 byproduct requiring chromatographic separation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 2-cyanopropanoate, urea | 80% | >95% | Industrial |
| N-Alkylation | 6-Aminouracil, alkyl halide | 65% | 85% | Lab-scale |
The cyclocondensation route outperforms alkylation in yield and scalability, making it the preferred industrial method. However, N-alkylation remains valuable for generating analogs with varied substituents.
Reaction Optimization and Troubleshooting
Solvent Selection
Methanol is optimal for cyclocondensation due to its polarity and compatibility with sodium methoxide. Substituting with ethanol or THF reduces yields by 15–20%.
Acidification Protocol
Gradual HCl addition during workup prevents localized overheating, which can degrade the product. Rapid acidification results in amorphous solids requiring additional purification.
Byproduct Formation
Trace impurities (<5%) include uncyclized intermediates (detected via LCMS at m/z 213.1) and dimethylated byproducts from over-alkylation. These are removed via washings with tert-butyl methyl ether.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 10.38 (br s, 1H, NH), 6.39 (s, 2H, NH2), 3.22 (s, 3H, OCH3), 3.55 (t, J=5.2 Hz, 2H, CH2O), 4.12 (t, J=5.2 Hz, 2H, NCH2), 1.67 (s, 3H, CH3 for analogous methyl derivative).
- LCMS: m/z 185.1 [M+H]+, 207.1 [M+Na]+.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies suggest transitioning from batch to flow reactors enhances reproducibility. A tubular reactor with a 30-minute residence time at 70°C achieves 78% yield, comparable to batch processes.
Green Chemistry Considerations
Replacing methanol with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield (77% demonstrated).
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antiviral and antimicrobial properties. 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione has shown potential as a lead compound in the development of new antiviral agents. Studies have demonstrated that modifications in the pyrimidine ring can enhance biological activity against various viral strains and bacteria .
Cancer Research
This compound has also been investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, making it an area of interest for oncological research .
Agricultural Science
Fungicidal Properties
The compound has been explored for its fungicidal activity, particularly against plant pathogens. Research indicates that the introduction of the methoxyethyl group enhances the efficacy of the pyrimidine scaffold against fungal species that affect crops. This application is crucial for developing new agricultural fungicides that are both effective and environmentally friendly .
Growth Regulators
In addition to its fungicidal properties, this compound has been studied as a potential growth regulator in plants. Its ability to modulate plant growth responses could lead to advancements in agricultural productivity and crop management strategies .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. Research is ongoing into how these compounds can improve the thermal stability and mechanical strength of polymers used in various applications, including packaging and construction materials .
Nanotechnology
There is emerging interest in using this compound in the synthesis of nanoparticles. Its chemical properties may facilitate the creation of nanoparticles with specific functionalities for drug delivery systems or as catalysts in chemical reactions .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antiviral Agents | Potential lead compound for developing new antiviral drugs. |
| Antimicrobial Activity | Significant activity against various bacterial strains. | |
| Cancer Research | Induces apoptosis in cancer cells; potential anticancer agent. | |
| Agricultural Science | Fungicidal Properties | Effective against plant pathogens; potential for new fungicides. |
| Growth Regulators | Modulates plant growth responses; enhances agricultural productivity. | |
| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical strength of polymers. |
| Nanotechnology | Synthesis of nanoparticles for drug delivery and catalysis applications. |
Mechanism of Action
The mechanism of action of 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation. The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Pyrimidine-dione derivatives are highly tunable, with substituents at N1, N3, and C6 significantly influencing their properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₇H₁₁N₃O₃.
Key Observations:
- N1 Substituents : The 2-methoxyethyl group in the target compound contrasts with cyclopropyl (18c, 18d) or aryl groups (4). Bulkier substituents (e.g., cyclopropyl) may enhance thermal stability, as seen in higher melting points (186–187°C for 18c vs. 148–150°C for 12t) .
- C6 Modifications: Amino groups (as in 18c, 18d) are common for kinase targeting, whereas thio or hydroxyl groups (12t, 9c–g) are linked to antiviral activity .
- Synthetic Yields : Pd-catalyzed carbonylation (73% for compound 4) outperforms alkylation methods (40–53% for 18c, 18d), highlighting route-dependent efficiency .
Biological Activity
6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxyethyl substituent, contributing to its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 185.181 g/mol. The compound exhibits a range of chemical behaviors due to its functional groups, making it suitable for various synthetic applications and biological evaluations.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical pathways such as cell proliferation and apoptosis. For instance, it may inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a significant role in protein synthesis and cancer cell growth .
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Specifically, compounds synthesized from this base structure have demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Several studies have focused on the anticancer potential of pyrimidine derivatives. For example, the inhibition of eEF-2K by this compound has been linked to reduced viability in breast cancer cell lines (MDA-MB-231) . The compound's IC50 value for eEF-2K inhibition was reported at approximately 420 nM, indicating significant potency in disrupting cancer cell proliferation .
Study on Anticancer Activity
In a study assessing the anticancer effects of various pyrimidine derivatives, researchers synthesized a series of compounds based on the pyrimidine scaffold. Among them, this compound was found to significantly reduce eEF-2K activity in vitro. This inhibition correlated with decreased protein synthesis and induced apoptosis in cancer cells .
Antimicrobial Evaluation
A separate study evaluated the antimicrobial efficacy of synthesized pyrimidine derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited good antibacterial activity compared to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound Name | IC50 (µM) | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 0.42 | Moderate | Significant |
| 6-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | 0.55 | Weak | Moderate |
| 6-Amino-1-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione | 0.75 | Moderate | Significant |
This table illustrates that while all compounds possess some degree of biological activity, this compound stands out for its potent anticancer effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : The compound can be synthesized via alkylation of 6-aminouracil precursors. For example, reacting 6-amino-1-alkyluracil with alkyl iodides (e.g., 2-methoxyethyl iodide) in ethanol under reflux with sodium hydroxide, followed by purification via flash chromatography (0–10% methanol in dichloromethane) . Alternative routes include cyclocondensation reactions, such as treating intermediates with thiourea or thioacetamide to form fused heterocycles (e.g., thiazole-containing derivatives) .
Q. How is structural confirmation achieved for 6-amino-substituted pyrimidine-2,4-dione derivatives?
- Methodological Answer :
- 1H/13C NMR : Key signals include methylene protons of the 2-methoxyethyl group (δ ~3.4–3.6 ppm for OCH2 and δ ~4.7–5.2 ppm for NCH2), aromatic protons (δ ~7.5–7.6 ppm for thiazole rings), and NH protons (δ ~9.7–10.4 ppm) .
- HRMS/LCMS : Used to confirm molecular weight and purity. For instance, LCMS data for a related compound (6-amino-1-cyclopropyl-3-ethyl derivative) showed [M+H]+ at m/z 196.2 .
- X-ray crystallography (if applicable): Resolves ambiguous stereochemistry or regioselectivity .
Q. What in vitro assays are used to evaluate the biological activity of these derivatives?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against pathogens like Staphylococcus aureus and Candida albicans, with MIC (minimum inhibitory concentration) values compared to reference drugs (e.g., Metronidazole) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., eEF-2K) using fluorescence-based or radiometric methods to determine IC50 values .
Advanced Research Questions
Q. How do alkylation patterns at N-1 and N-3 positions influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Alkylation at N-1 (e.g., benzyl or 4-methylbenzyl groups) enhances antimicrobial activity compared to unsubstituted derivatives, while bulky N-3 substituents (e.g., propyl vs. ethyl) may reduce solubility and bioavailability . For example, a 4-methylbenzyl substituent at N-1 showed superior inhibition of S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for the parent compound) .
- Rational Design : Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like eEF-2K or HIV reverse transcriptase .
Q. What strategies optimize low-yield alkylation reactions in pyrimidine-2,4-dione synthesis?
- Methodological Answer :
- Reaction Conditions : Prolonged reflux (8–12 hours) with excess alkyl iodide (2–3 eq.) improves yield. For example, propyl iodide gave 53% yield under optimized conditions vs. 40% for ethyl iodide .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
- Purification : Gradient flash chromatography (0→10% MeOH/CH2Cl2) minimizes co-elution of unreacted starting material .
Q. How can contradictory bioactivity data between in vitro and cellular models be resolved?
- Methodological Answer :
- Solubility/Permeability : Assess logP values (e.g., via shake-flask method) to identify derivatives with optimal hydrophilicity. Derivatives with logP >2 may require formulation with DMSO or cyclodextrins for cellular assays .
- Metabolic Stability : Incubate compounds with liver microsomes to identify metabolic liabilities (e.g., demethylation of methoxyethyl groups) .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity (e.g., eEF-2K vs. unrelated kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
